molecular formula C16H22Cl3N3 B12282828 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride

1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride

Cat. No.: B12282828
M. Wt: 362.7 g/mol
InChI Key: HPFHPHTZIPHKNL-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethyl group attached to a hydrazinylazetidine ring. The trihydrochloride form indicates the presence of three hydrochloride ions, which enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride typically involves the reaction of diphenylmethyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the trihydrochloride form.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors can further enhance the efficiency of the synthesis process by providing better heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The hydrazinyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
  • 1-(Diphenylmethyl)-3-azetidinol hydrochloride

Comparison: 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity compared to its hydroxy and azetidinol counterparts. This uniqueness makes it a valuable compound for specific applications where hydrazinyl functionality is required .

Properties

Molecular Formula

C16H22Cl3N3

Molecular Weight

362.7 g/mol

IUPAC Name

(1-benzhydrylazetidin-3-yl)hydrazine;trihydrochloride

InChI

InChI=1S/C16H19N3.3ClH/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h1-10,15-16,18H,11-12,17H2;3*1H

InChI Key

HPFHPHTZIPHKNL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN.Cl.Cl.Cl

Origin of Product

United States

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